Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the linear formula C13H19N3O2 . It is also known as J147 and is a synthetic compound that has shown promising results in scientific experiments related to aging and neurodegenerative diseases.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the base for the synthesis of this compound . Aminopyridines, another class of heterocyclic compounds, have been extensively studied for their unique biochemical properties and are used in the synthesis of different types of aminopyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C13H19N3O2 . The molecular weight of this compound is 249.31 g/mol.Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of various chemical structures. For example, its derivatives underwent cyclization to form thioxo-pyrimidinones and isoquinolinones, indicating its versatility in synthetic organic chemistry (Paronikyan et al., 2016).
- It has also been used in the synthesis of benzothiazole derivatives, showcasing its potential in creating compounds with biological activities (Shafi et al., 2021).
Chemical Properties and Reactions
- Research on its elimination kinetics and mechanisms in the gas phase has been conducted, providing insights into its stability and reactivity under varying conditions (Monsalve et al., 2006).
- Studies on its crystal structures have contributed to understanding its molecular conformations and interactions (Raghuvarman et al., 2014).
Applications in Medicinal Chemistry
- Its derivatives have been explored for applications in medicinal chemistry, such as in the synthesis of compounds significant for their biological activities (Mohamed, 2014).
- It has been used in the construction of chiral building blocks for enantioselective alkaloid synthesis, an important aspect in the development of pharmaceuticals (Hirai et al., 1992).
Other Research Areas
- The compound has also found applications in other research areas, such as in the study of its reaction with ammonia and primary amines, contributing to the field of heterocyclic chemistry (Nadzhafova, 2002).
- Additionally, its role in the synthesis of thieno[2,3-b]pyridine derivatives highlights its importance in the development of novel materials with specific photophysical properties (Ershov et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)10-5-4-8-16(9-10)12-11(14)6-3-7-15-12/h3,6-7,10H,2,4-5,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSJEMPNCZGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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